

The Initial Discovery and Synthesis of PACOCF3: A Technical Guide

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Compound of Interest

Compound Name: PACOCF3

Cat. No.: B115815

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This technical guide provides a comprehensive overview of the initial discovery and synthesis of Palmitoyl trifluoromethyl ketone (**PACOCF3**), a significant inhibitor of phospholipase A2 (PLA2). The document details the compound's biological context, a representative synthetic protocol, and key quantitative data. Visual diagrams are included to illustrate the relevant biological pathway and the experimental workflow for its synthesis.

Introduction and Initial Discovery

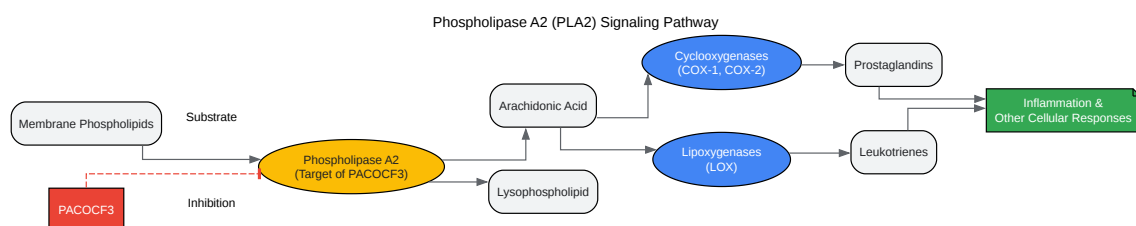
Palmitoyl trifluoromethyl ketone (**PACOCF3**) emerged as a noteworthy tool compound in lipid research due to its potent inhibitory activity against phospholipase A2 (PLA2) enzymes. The initial significant report on its biological activity was presented in a 1995 study by Ackermann, Conde-Frieboes, and Dennis, which detailed its inhibitory effects on a novel Ca²⁺-independent phospholipase A2 (iPLA2) purified from a murine macrophage-like cell line. This study established **PACOCF3** as a valuable probe for elucidating the physiological and pathological roles of PLA2 enzymes.

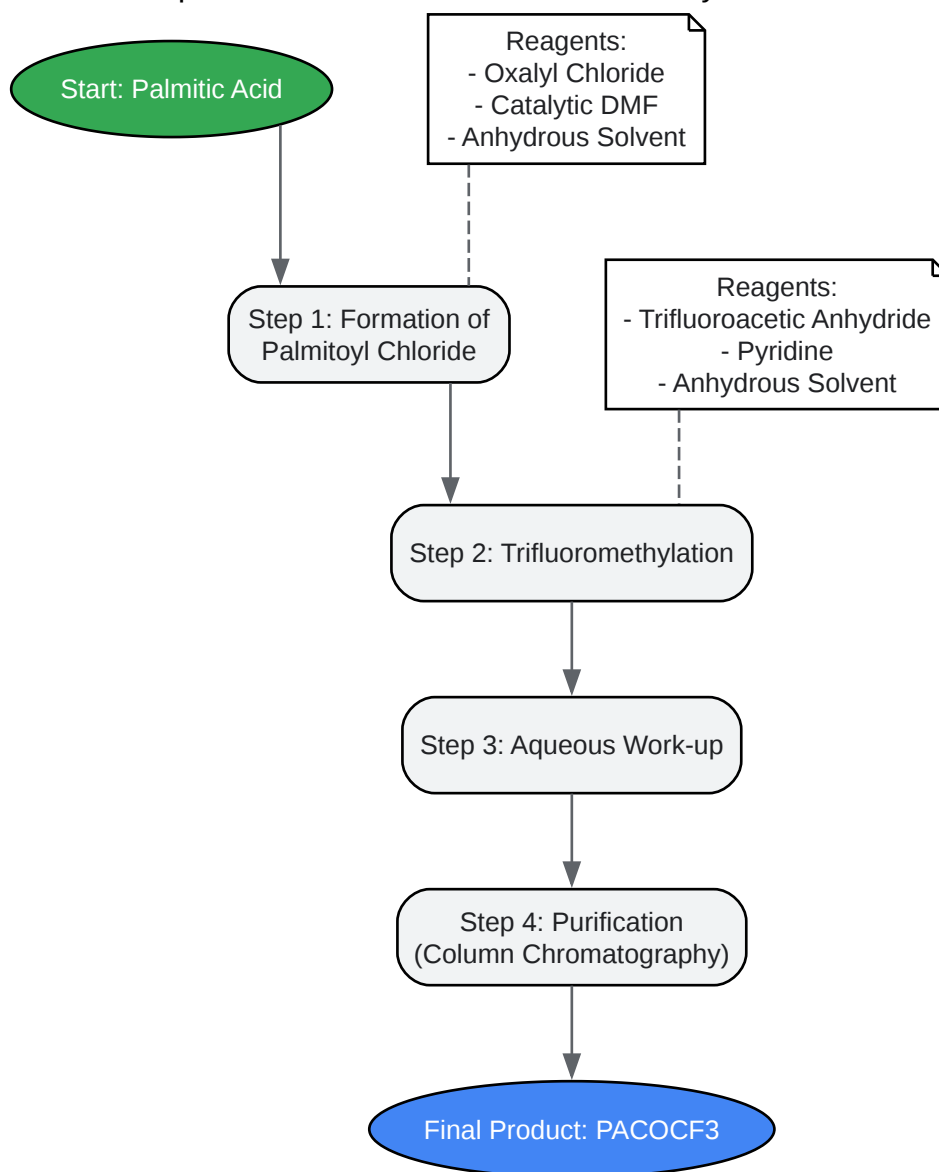
PACOCF3 is a long-chain fatty acyl trifluoromethyl ketone, a class of compounds known to be potent inhibitors of various hydrolases. The trifluoromethyl ketone moiety is a key feature, acting as a transition-state analog that forms a stable tetrahedral hemiketal adduct with the active site serine residue of the enzyme, thus leading to reversible inhibition.

Biological Context: Inhibition of Phospholipase A2 Signaling

Phospholipase A2 (PLA2) enzymes are critical players in various cellular processes, including inflammation, signal transduction, and membrane homeostasis. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid. These products are precursors to a wide array of bioactive lipid mediators, such as prostaglandins and leukotrienes.

The inhibitory action of **PACOCF3** on PLA2 disrupts this signaling cascade, making it a valuable tool for studying the downstream effects of PLA2 activity.



Experimental Workflow for PACOCF₃ Synthesis

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